

Synthesis of Z-LYS-SBZL Monohydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *Z-LYS-SBZL monohydrochloride*

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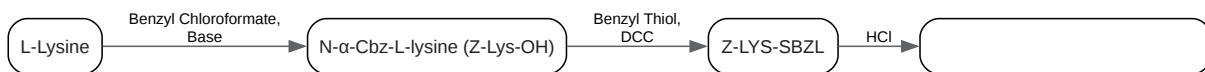
This in-depth technical guide details the synthesis pathway for **Z-LYS-SBZL monohydrochloride**, a derivative of L-lysine utilized as a substrate for trypsin-like enzymes. The synthesis involves a two-step process commencing with the selective protection of the α -amino group of L-lysine, followed by the formation of a thiobenzyl ester at the C-terminus. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of **Z-LYS-SBZL monohydrochloride** proceeds through two primary stages:

- $\text{N}\alpha$ -Benzylloxycarbonyl Protection: The synthesis begins with the selective protection of the α -amino group of L-lysine with a benzylloxycarbonyl (Cbz or Z) group. This step yields N- α -Cbz-L-lysine (Z-Lys-OH).
- Thioesterification and Salt Formation: The carboxyl group of Z-Lys-OH is then activated and reacted with benzyl thiol (benzyl mercaptan) to form the thiobenzyl ester. Subsequent treatment with hydrochloric acid affords the final product, **Z-LYS-SBZL monohydrochloride**.

The overall synthesis can be visualized as follows:



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Figure 1: Overall synthesis pathway for **Z-LYS-SBZL Monohydrochloride**.

Experimental Protocols

Synthesis of N-α-Cbz-L-lysine (Z-Lys-OH)

The selective protection of the α -amino group of L-lysine is a critical first step. While various methods exist, a common approach involves the use of benzyl chloroformate in an aqueous basic solution.

Materials:

- L-Lysine hydrochloride
- Sodium bicarbonate (NaHCO_3)
- Benzyl chloroformate (Cbz-Cl)
- Dioxane
- Water
- Hydrochloric acid (HCl)
- Ethyl acetate

Procedure:

- Dissolve L-Lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.
- Cool the solution in an ice bath.
- Slowly add benzyl chloroformate to the cooled solution with vigorous stirring.

- Allow the reaction to warm to room temperature and continue stirring overnight.
- Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N- α -Cbz-L-lysine as a white solid.

Synthesis of Z-LYS-SBZL Monohydrochloride

The formation of the thiobenzyl ester is achieved through a coupling reaction, followed by conversion to the hydrochloride salt. It is crucial to perform this step under anhydrous conditions to prevent hydrolysis of the activated intermediate. The ϵ -amino group of lysine does not require protection for this specific transformation when using carbodiimide coupling agents.

Materials:

- N- α -Cbz-L-lysine (Z-Lys-OH)
- Benzyl thiol (Benzyl mercaptan, BnSH)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Diethyl ether
- Hydrochloric acid (in diethyl ether)

Procedure:

- Dissolve N- α -Cbz-L-lysine and benzyl thiol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane dropwise to the cooled mixture.

- Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
- Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.
- Dissolve the purified Z-LYS-SBZL in a minimal amount of anhydrous diethyl ether.
- Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
- Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield **Z-LYS-SBZL monohydrochloride** as a white to off-white solid.

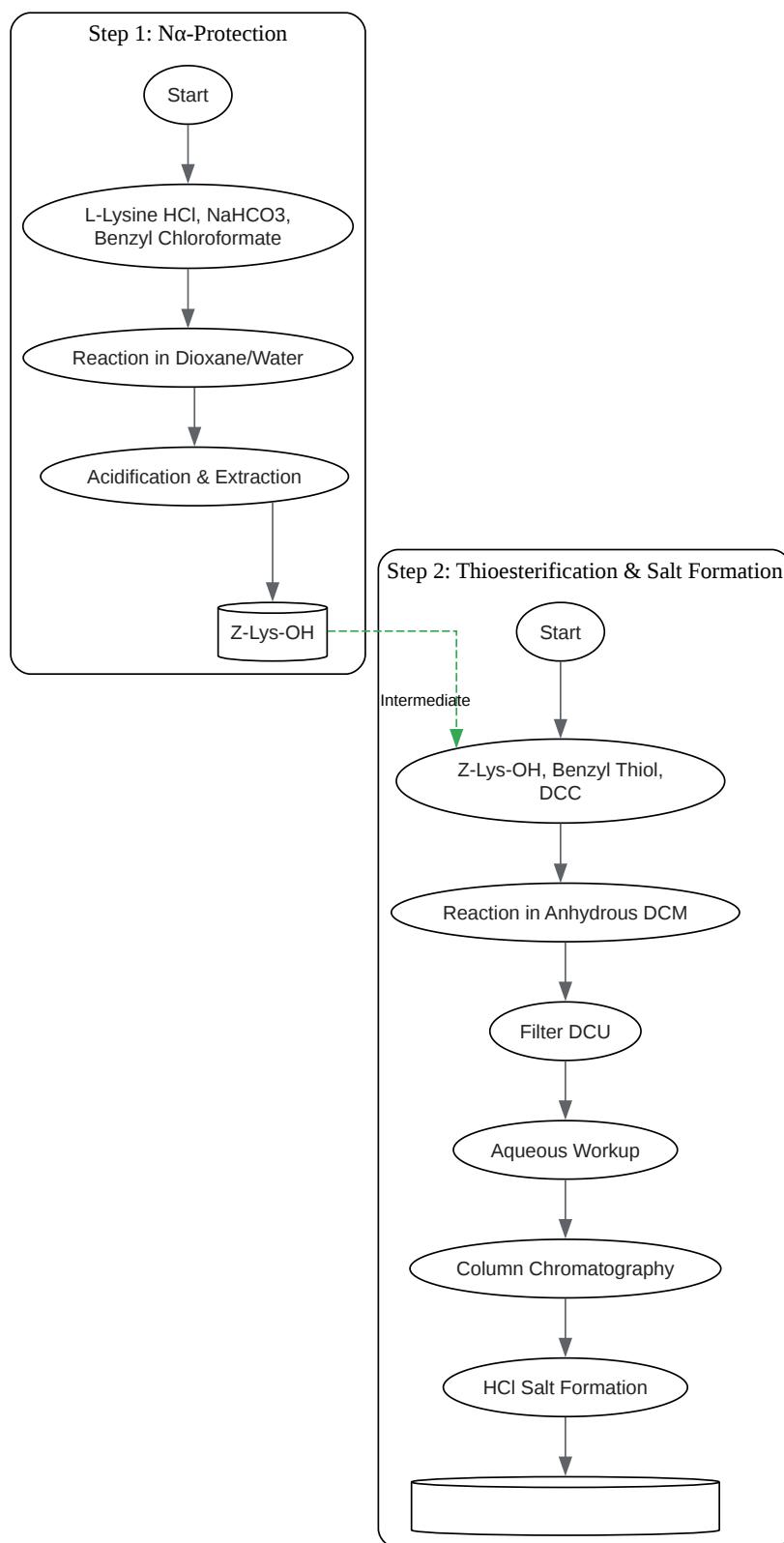
Data Presentation

The following table summarizes the key quantitative data for the synthesis of **Z-LYS-SBZL monohydrochloride**.

Parameter	N- α -Cbz-L-lysine (Z-Lys-OH)	Z-LYS-SBZL Monohydrochloride
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	C ₂₁ H ₂₇ CIN ₂ O ₃ S
Molecular Weight	280.32 g/mol	422.97 g/mol
CAS Number	2212-75-1	69861-89-8
Appearance	White powder	White to off-white solid
Typical Yield	80-90%	70-85%
Purity (by TLC/HPLC)	>98%	>98%
Storage Conditions	Room temperature	-20°C, sealed storage, away from moisture ^[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of **Z-LYS-SBZL monohydrochloride**.

[Click to download full resolution via product page](#)**Figure 2:** Detailed workflow for the synthesis of **Z-LYS-SBZL Monohydrochloride**.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of **Z-LYS-SBZL monohydrochloride**. The described two-step pathway is a robust and efficient method for obtaining this valuable enzymatic substrate. Adherence to the outlined experimental procedures and purification techniques will enable researchers and drug development professionals to reliably produce high-purity **Z-LYS-SBZL monohydrochloride** for their scientific investigations.

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References

- 1. medchemexpress.com [medchemexpress.com]
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